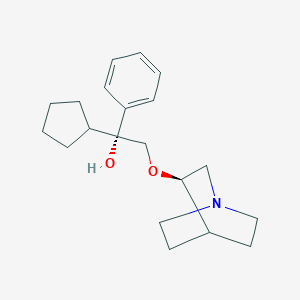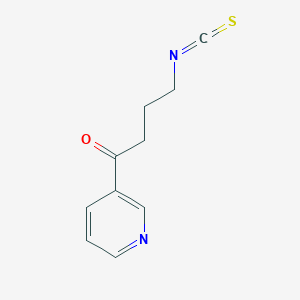
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PITC and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Mécanisme D'action
The mechanism of action of PITC involves the reaction of the isothiocyanate group with the amino group of the compound being analyzed. This reaction results in the formation of a stable derivative that can be easily analyzed using various techniques.
Effets Biochimiques Et Physiologiques
PITC has been shown to have minimal biochemical and physiological effects on living organisms. It is considered to be relatively non-toxic and is not known to cause any adverse reactions in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PITC in laboratory experiments is its ability to form stable derivatives with amino acids, peptides, and proteins. This makes it an ideal candidate for the analysis of these compounds. However, one of the limitations of using PITC is its sensitivity to moisture, which can affect the stability of the derivatives formed.
Orientations Futures
There are several future directions for the use of PITC in scientific research. One potential area of research is the development of new methods for the analysis of amino acids, peptides, and proteins using PITC. Another area of research is the exploration of the potential applications of PITC in the analysis of other compounds, such as carbohydrates and lipids. Additionally, there is potential for the development of new derivatives of PITC that may have unique properties and applications in scientific research.
In conclusion, PITC is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for various laboratory experiments, particularly in the analysis of amino acids, peptides, and proteins. While there are some limitations to its use, there are also several potential future directions for the development and application of PITC in scientific research.
Méthodes De Synthèse
The synthesis of PITC can be achieved through a variety of methods, including the reaction of 4-pyridyl isothiocyanate with 1-butanone. The reaction is usually carried out in the presence of a catalyst, and the resulting product is purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
PITC has been widely used in scientific research due to its unique properties. It is commonly used as a derivatizing agent for the analysis of amino acids, peptides, and proteins. PITC reacts with the amino group of these compounds to form stable derivatives that can be analyzed using various techniques such as HPLC.
Propriétés
Numéro CAS |
123529-37-3 |
|---|---|
Nom du produit |
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- |
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
4-isothiocyanato-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C10H10N2OS/c13-10(4-2-6-12-8-14)9-3-1-5-11-7-9/h1,3,5,7H,2,4,6H2 |
Clé InChI |
CXXGJWMDYRATNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
SMILES canonique |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
Autres numéros CAS |
123529-37-3 |
Synonymes |
4-OXO-4-(3-PYRIDYL)-BUTYLISOTHIOCYANATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



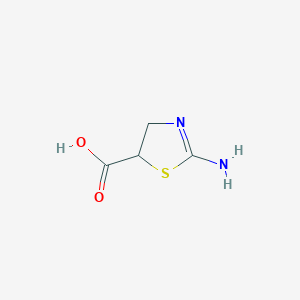
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
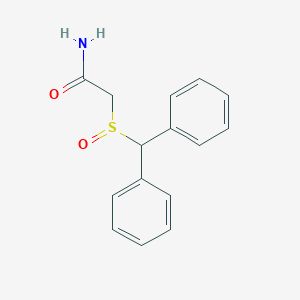
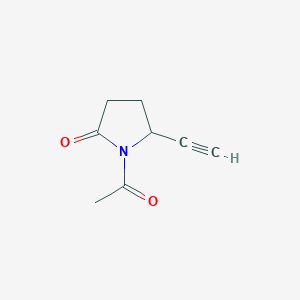
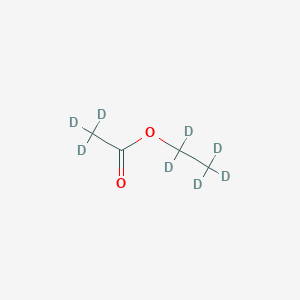
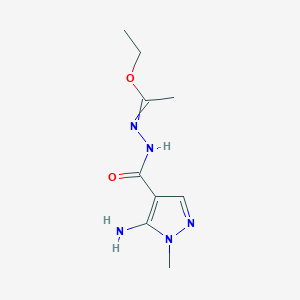
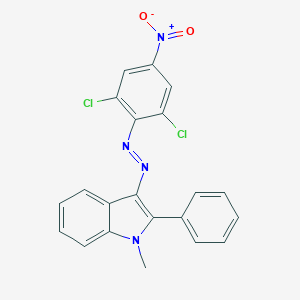
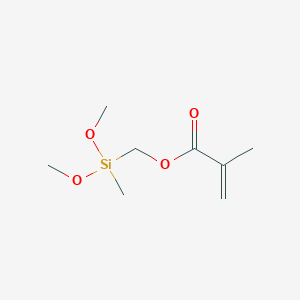
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)




